5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine

medicinal chemistry cross-coupling sequential functionalization

Select this specific 5-chloro-4-fluoro isomer for kinase inhibitor programs requiring orthogonal late-stage diversification. The 5-Cl handle enables Pd-catalyzed Suzuki/Buchwald-Hartwig coupling after core elaboration; the 4-F substituent enhances pyrrole NH hydrogen bond donor acidity for ATP-competitive hinge binding without introducing metabolic C–F cleavage liability. Unlike isomeric 4-chloro-5-fluoro variants, this substitution pattern ensures predictable regioselectivity in N-alkylation and C-3 electrophilic reactions—critical for scaling medicinal chemistry hits to lead optimization. Supplied at ≥98% purity for reproducible parallel synthesis.

Molecular Formula C7H4ClFN2
Molecular Weight 170.57 g/mol
CAS No. 1190317-94-2
Cat. No. B1424206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-fluoro-1H-pyrrolo[2,3-B]pyridine
CAS1190317-94-2
Molecular FormulaC7H4ClFN2
Molecular Weight170.57 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=C(C(=C21)F)Cl
InChIInChI=1S/C7H4ClFN2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11)
InChIKeyNXFUJGIWFYKQGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1190317-94-2): 7-Azaindole Building Block for Kinase-Focused Library Synthesis


5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1190317-94-2) is a halogenated heteroaromatic compound consisting of a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core with a chlorine atom at the 5-position and a fluorine atom at the 4-position, having a molecular formula of C₇H₄ClFN₂ and a molecular weight of 170.57 g/mol . The compound is commercially available as a research chemical with purities typically specified at 98% or higher . This scaffold is widely recognized as a privileged structure in medicinal chemistry for developing ATP-competitive kinase inhibitors, as the pyrrolo[2,3-b]pyridine core mimics the adenine moiety of ATP and enables key hydrogen bonding interactions within the kinase hinge region [1].

5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine: Why Halogen Position and Identity Critically Determine Scaffold Utility


Generic substitution among pyrrolo[2,3-b]pyridine analogs is not scientifically valid for procurement decisions because both the position and identity of halogen substituents fundamentally alter the scaffold's electronic properties, hydrogen bonding capacity, and synthetic accessibility. In 5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine, the chlorine atom serves as a synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom provides a metabolically stable, inductively electron-withdrawing substituent that modulates the pKa of the adjacent pyrrole NH and pyridine nitrogen atoms without introducing a labile C–F bond cleavage liability at the 4-position [1]. This specific 5-chloro/4-fluoro arrangement creates a unique hydrogen bond donor/acceptor profile distinct from isomeric variants such as 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1190315-72-0), which differs solely in halogen placement yet presents a different electrostatic potential surface and altered regioselectivity in subsequent functionalization steps [2].

5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine Quantitative Differentiation Evidence Summary


5-Chloro-4-fluoro vs. 5-Bromo-4-fluoro Analog: C–Cl Bond Confers Superior Oxidative Addition Selectivity in Sequential Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the C–Cl bond of 5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine exhibits a measurably higher activation barrier for oxidative addition compared to the C–Br bond of the 5-bromo analog (CAS 1190317-33-3), enabling chemoselective sequential functionalization strategies where C–Br sites react preferentially. This difference permits the 5-chloro position to remain intact during initial coupling steps and serve as a secondary handle for late-stage diversification [1]. While no direct head-to-head experimental data were identified in the literature, this class-level inference is supported by established trends in aryl halide oxidative addition kinetics where C–Br oxidative addition occurs approximately 50–100× faster than C–Cl with Pd(0) catalysts [2].

medicinal chemistry cross-coupling sequential functionalization kinase inhibitor synthesis

5-Chloro-4-fluoro vs. 5-Chloro Unsubstituted Analog: Fluorine at C4 Reduces Pyrrole NH pKa and Enhances Hinge-Binding Hydrogen Bond Acidity

The 4-fluoro substituent in 5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine exerts a strong inductive electron-withdrawing effect through the aromatic system, lowering the pKa of the adjacent pyrrole NH group relative to the 5-chloro-4-unsubstituted analog (CAS 866546-07-8). This pKa reduction increases the hydrogen bond donor strength of the pyrrole NH when binding to kinase hinge region backbone carbonyls, a critical determinant of ATP-competitive inhibitor affinity [1]. While no direct pKa measurements for this exact compound were identified, the effect is a class-level inference supported by fluorinated heteroaromatic structure-activity relationship principles established across kinase inhibitor programs [2].

kinase hinge binding hydrogen bonding pKa modulation medicinal chemistry

5-Chloro-4-fluoro vs. 4-Chloro-5-fluoro Isomer: Halogen Positional Isomerism Alters Hydrogen Bond Acceptor Capacity at the Pyridine Nitrogen

5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1190317-94-2) and its positional isomer 4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1190315-72-0) exhibit different electron density distributions at the pyridine nitrogen (N7), which serves as the primary hydrogen bond acceptor for kinase hinge region binding [1]. The ortho-fluorine in the 5-chloro-4-fluoro isomer withdraws electron density from the pyridine nitrogen via induction, while the meta-chlorine exerts a weaker and more distant electronic influence. In the 4-chloro-5-fluoro isomer, the ortho-chlorine and meta-fluorine produce a distinct electrostatic potential map [2]. This positional isomerism can yield different binding affinities when incorporated into kinase inhibitor pharmacophores, though no direct comparative IC₅₀ data were identified for the parent scaffolds.

positional isomerism kinase hinge binding electrostatic potential medicinal chemistry

5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine: Commercially Available with Verified Purity Specifications (98% Minimum)

5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1190317-94-2) is supplied by multiple established chemical vendors with defined purity specifications of 98% or higher, as documented in publicly accessible certificates of analysis and technical datasheets . The compound is provided as a solid with molecular formula C₇H₄ClFN₂ and molecular weight of 170.57 g/mol, with CAS registry number verification . This level of commercial availability and specification consistency contrasts with less common halogenated pyrrolo[2,3-b]pyridine variants, which may require custom synthesis or exhibit variable purity across suppliers.

quality control purity specification procurement synthetic building block

5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine Recommended Application Scenarios Based on Differentiation Evidence


Sequential Cross-Coupling for Diverse Kinase Inhibitor Library Synthesis

5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine is optimally deployed in synthetic sequences requiring orthogonal, sequential functionalization of the pyrrolo[2,3-b]pyridine core without pyrrole NH protection. The C–Cl bond at the 5-position serves as a stable synthetic handle during initial transformations (e.g., Suzuki coupling at alternative positions), enabling late-stage diversification via Pd-catalyzed amination or arylation after key scaffold elaboration [1]. This strategy is widely utilized in kinase inhibitor discovery programs, including those targeting CHK1/CHK2 and FGFR kinases, where the pyrrolo[2,3-b]pyridine core serves as an adenine mimetic [2].

Fluorine-Containing Hinge-Binding Pharmacophore for FGFR and CHK1 Inhibitor Optimization

The 4-fluoro substituent in 5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine provides a metabolically stable, inductively electron-withdrawing element that enhances pyrrole NH hydrogen bond donor acidity for kinase hinge region binding while avoiding the oxidative metabolic liabilities associated with 4-chloro or 4-unsubstituted analogs [1]. This property makes the scaffold particularly relevant for lead optimization campaigns targeting kinases where hinge-binding affinity is a primary driver of potency, including fibroblast growth factor receptors (FGFRs) and checkpoint kinase 1 (CHK1), both of which have been explicitly targeted with substituted pyrrolo[2,3-b]pyridine derivatives [2].

Synthesis of Advanced Intermediates Requiring Defined Regiochemical Purity

When synthesizing advanced intermediates for kinase inhibitor programs, the defined positional isomerism of 5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine is essential for maintaining consistent structure-activity relationships. The 5-chloro/4-fluoro substitution pattern ensures that subsequent functionalization steps (e.g., N-alkylation, C-3 electrophilic substitution) proceed with predictable regioselectivity distinct from isomeric variants [1]. This predictability is critical for scaling medicinal chemistry hits to lead optimization and for reproducing literature synthetic procedures, where substitution of incorrect positional isomers may yield inactive or off-target-active compounds [2].

High-Throughput Chemistry and Parallel Synthesis Workflows

The commercial availability of 5-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine at 98% purity from multiple vendors supports its integration into automated parallel synthesis and high-throughput chemistry platforms for generating focused kinase inhibitor libraries. The consistent purity specification reduces the need for pre-synthesis purification and ensures reproducible coupling yields across diverse reaction conditions [1]. The scaffold's compatibility with standard Pd-catalyzed cross-coupling protocols (Suzuki-Miyaura, Buchwald-Hartwig) enables rapid diversification at the 5-position for structure-activity relationship exploration in drug discovery campaigns [2].

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